2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(furan-2-yl)propyl]acetamide
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Overview
Description
2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-FURYL)PROPYL]ACETAMIDE is a complex organic compound with a unique structure that includes a benzodioxole moiety, an imidazolidinyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-FURYL)PROPYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.
Synthesis of the Imidazolidinyl Group: This involves the reaction of an appropriate amine with glyoxal or a similar reagent to form the imidazolidinyl ring.
Coupling Reactions: The benzodioxole and imidazolidinyl intermediates are then coupled using reagents such as carbodiimides or other coupling agents.
Introduction of the Furan Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-FURYL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-FURYL)PROPYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-FURYL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 2-(3-Benzo(1,3)dioxol-5-yl-2-methyl-propylideneamino)-benzoic acid methyl ester
Uniqueness
2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-FURYL)PROPYL]ACETAMIDE stands out due to its combination of a benzodioxole moiety, an imidazolidinyl group, and a furan ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C20H21N3O6 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[3-(furan-2-yl)propyl]acetamide |
InChI |
InChI=1S/C20H21N3O6/c24-18(21-7-1-3-14-4-2-8-27-14)10-15-19(25)23(20(26)22-15)11-13-5-6-16-17(9-13)29-12-28-16/h2,4-6,8-9,15H,1,3,7,10-12H2,(H,21,24)(H,22,26) |
InChI Key |
JZTCBNCVSTVDPA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CC(=O)NCCCC4=CC=CO4 |
Origin of Product |
United States |
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